

Doxaprost (Doxazosin) Efficacy in Clinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Doxaprost

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This guide provides a comprehensive statistical analysis of the clinical efficacy of **Doxaprost**, with its active ingredient doxazosin, in the treatment of Benign Prostatic Hyperplasia (BPH) and hypertension. The performance of doxazosin is compared with other therapeutic alternatives, supported by data from key clinical trials.

Comparative Efficacy of Doxazosin in Benign Prostatic Hyperplasia (BPH)

Doxazosin has demonstrated significant efficacy in improving Lower Urinary Tract Symptoms (LUTS) and urinary flow rates in patients with BPH. The following tables summarize the quantitative data from major clinical studies.

Table 1: Doxazosin Efficacy in BPH Compared to Placebo and Finasteride

| Study/Parameter | Doxazosin | Finasteride | Combination (Doxazosin + Finasteride) | Placebo |
|--|--|--|--|-------------|
| MTOPS Trial (Mean Change from Baseline) | | | | |
| International Prostate Symptom Score (IPSS) | -6.6 points | -5.6 points | -7.4 points | -4.9 points |
| Risk Reduction in Overall Clinical Progression | 39% | 34% | 66% | - |
| PREDICT Trial (Mean Change from Baseline) | | | | |
| International Prostate Symptom Score (IPSS) | Significant Improvement vs. Placebo & Finasteride | Not Significantly Different from Placebo | Significant Improvement vs. Placebo & Finasteride | - |
| Maximal Urinary Flow Rate (Qmax) | Significant Improvement vs. Placebo & Finasteride | Not Significantly Different from Placebo | Significant Improvement vs. Placebo & Finasteride | - |

Data from the Medical Therapy of Prostatic Symptoms (MTOPS) and Prospective European Doxazosin and Combination Therapy (PREDICT) trials.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Comparative Efficacy of Doxazosin and Tamsulosin in BPH

| Study/Parameter | Doxazosin | Tamsulosin |
|---|---|---------------------------------------|
| Brazilian Multicenter Trial (12 weeks) | | |
| Improvement in IPSS | Significant improvement, faster onset than tamsulosin | Significant improvement |
| Ejaculation Difficulties | Lower incidence | Higher incidence |
| Indonesian Multicenter Trial (6 weeks) | | |
| Decrease in Total IPSS | Significant | Significant, but less than tamsulosin |
| Improvement in Qmax, Qave, and Residual Urine | Not significant | Significant |

Data from a Brazilian randomized, double-blind study and an Indonesian open-label, randomized, multicenter study.[\[4\]](#)[\[5\]](#)

Comparative Efficacy of Doxazosin in Hypertension

Doxazosin is also an effective antihypertensive agent. The table below presents a summary of its blood pressure-lowering effects from a key clinical study.

Table 3: Doxazosin Efficacy in Hypertension

| Study/Parameter | Doxazosin |
|---|--------------------|
| Dutch General Practice Study (14 weeks) | |
| Mean Change in Sitting Blood Pressure | -17.4 / -12.2 mmHg |
| Mean Final Daily Dose | 4.1 mg |

Data from a study conducted in general medical practice in The Netherlands.[\[6\]](#)

Experimental Protocols

Below are the detailed methodologies for some of the key clinical trials cited in this guide.

Medical Therapy of Prostatic Symptoms (MTOPS) Trial

- Study Design: A long-term, double-blind, randomized, placebo-controlled trial with a mean follow-up of 4.5 years.[\[1\]](#)[\[2\]](#)
- Participants: 3,047 men with LUTS secondary to BPH.[\[7\]](#)
- Intervention: Patients were randomized to receive placebo, doxazosin (4 to 8 mg daily), finasteride (5 mg daily), or a combination of doxazosin and finasteride.[\[7\]](#)
- Primary Outcome: Time to overall clinical progression of BPH, defined as a confirmed increase of 4 points or more in the American Urological Association (AUA) Symptom Score, acute urinary retention, incontinence, renal insufficiency, or recurrent urinary tract infection.[\[1\]](#)[\[7\]](#)
- Secondary Outcomes: The need for invasive therapy for BPH, and changes in AUA Symptom Score and maximal urinary flow rate over time.[\[7\]](#)

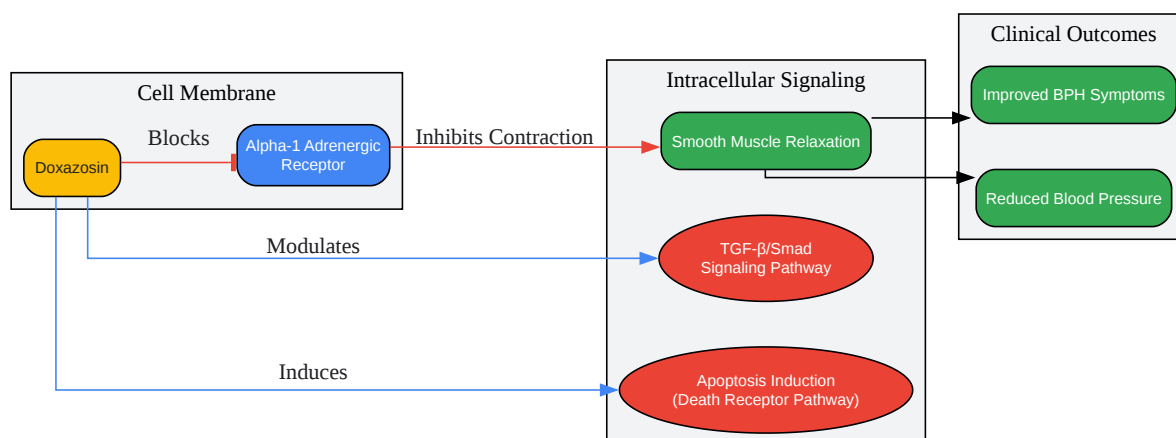
Prospective European Doxazosin and Combination Therapy (PREDICT) Trial

- Study Design: A 52-week, prospective, double-blind, placebo-controlled trial.[\[3\]](#)
- Participants: 1,095 men aged 50 to 80 years with symptomatic BPH.[\[3\]](#)
- Intervention: Patients were randomized to treatment with doxazosin, finasteride, a combination of both, or placebo. Doxazosin was initiated at 1 mg/day and titrated up to a maximum of 8 mg/day. Finasteride was administered at a dose of 5 mg/day.[\[3\]](#)
- Outcome Measures: The International Prostate Symptom Score (IPSS) and maximal urinary flow rate (Q_{max}) were assessed at baseline and at weeks 10, 14, 26, 39, and 52.[\[3\]](#)

Signaling Pathways of Doxazosin

Doxazosin primarily acts as a selective antagonist of alpha-1 adrenergic receptors. This mechanism of action leads to the relaxation of smooth muscle in the prostate and blood

vessels. Furthermore, studies have elucidated its involvement in other cellular signaling pathways, particularly in prostate cells.



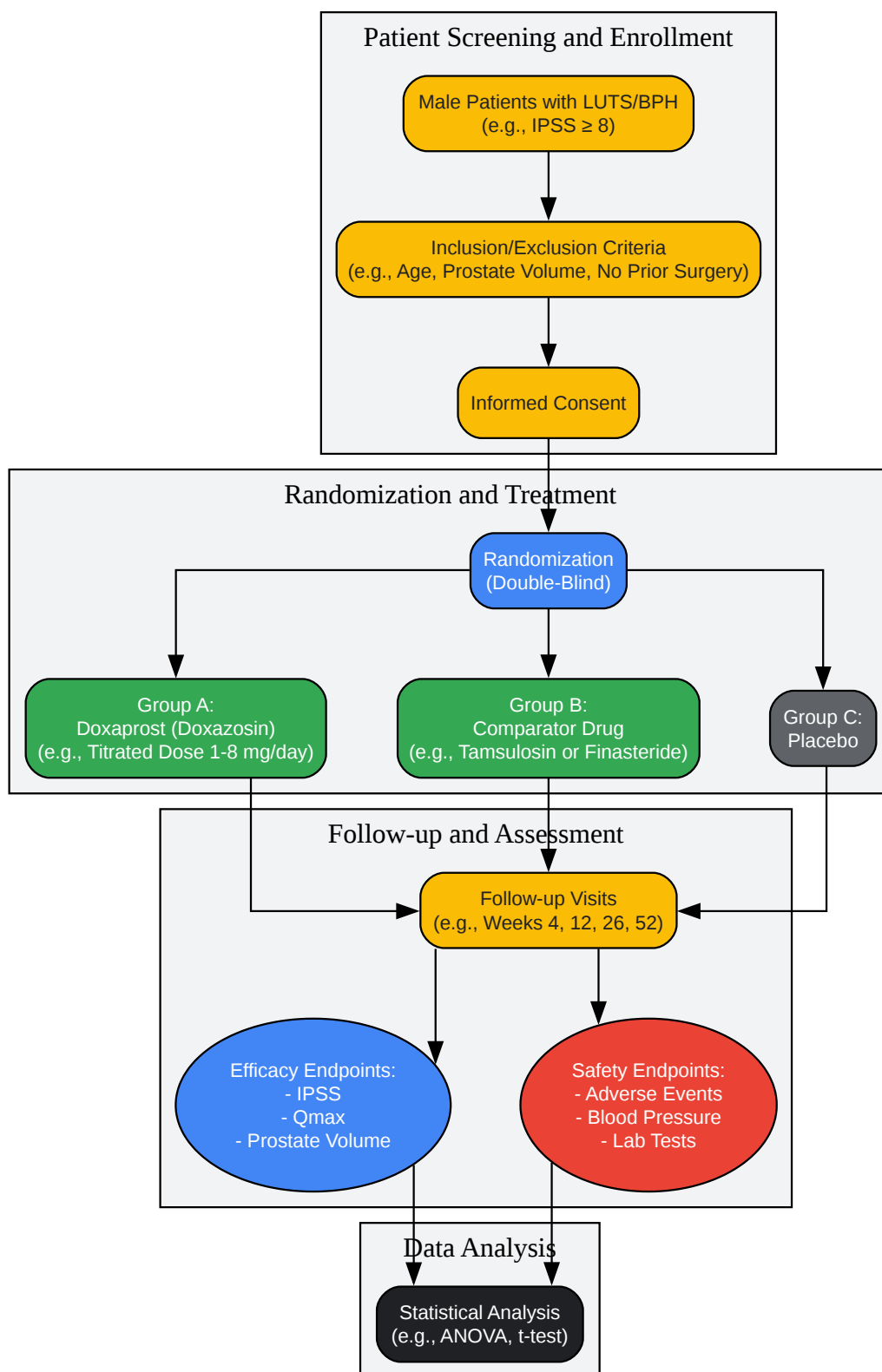
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Caption: Doxazosin's mechanism of action and signaling pathways.

This diagram illustrates that doxazosin's primary mechanism is the blockade of alpha-1 adrenergic receptors, leading to smooth muscle relaxation and clinical benefits in BPH and hypertension.[8] Additionally, it modulates the TGF- β /Smad signaling pathway and induces apoptosis in prostate cells, which may contribute to its long-term efficacy in BPH.[9][10][11][12]

Experimental Workflow for a Comparative Clinical Trial

The following diagram outlines a typical experimental workflow for a clinical trial comparing the efficacy of **Doxaprost** (doxazosin) with another active compound for the treatment of BPH.



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Caption: A generalized workflow for a BPH clinical trial.

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- To cite this document: BenchChem. [Doxaprost (Doxazosin) Efficacy in Clinical Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670898#statistical-analysis-of-doxaprost-efficacy-in-clinical-studies]

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